molecular formula C22H18N2O2S B11583274 N-(3-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-(3-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11583274
M. Wt: 374.5 g/mol
InChI Key: DBLXKRRPYVMGCK-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a thiophene ring, an indole moiety, and a substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via acylation reactions.

    Formation of the Acetamide Linkage: The final step involves coupling the indole-thiophene intermediate with 3-methylphenylamine under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE: can be compared with other acetamide derivatives, indole-based compounds, and thiophene-containing molecules.

Uniqueness

  • The unique combination of the indole, thiophene, and substituted phenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable subject for research and development.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-6-4-7-16(12-15)23-21(25)14-24-13-18(17-8-2-3-9-19(17)24)22(26)20-10-5-11-27-20/h2-13H,14H2,1H3,(H,23,25)

InChI Key

DBLXKRRPYVMGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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